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molecular formula C12H10N2O2 B8454839 2-Benzyl-5-nitropyridine

2-Benzyl-5-nitropyridine

Cat. No. B8454839
M. Wt: 214.22 g/mol
InChI Key: HYABYUJCDVZPJF-UHFFFAOYSA-N
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Patent
US06518423B1

Procedure details

389 mg of 2-benzyl-5-nitropyridine was dissolved in ethyl acetate and 153 mg of 10% palladium carbon was added thereto. Then the resulting mixture was stirred under a hydrogen gas stream at room temperature under atmospheric pressure for 30 minutes. Then the reaction mixture was filtered through celite. After distilling off the solvent under reduced pressure, 333 mg of the title compound was obtained as an amber oily substance.
Quantity
389 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
153 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(OCC)(=O)C.[C].[Pd]>[CH2:1]([C:8]1[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][N:9]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
389 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
palladium carbon
Quantity
153 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then the resulting mixture was stirred under a hydrogen gas stream at room temperature under atmospheric pressure for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the reaction mixture was filtered through celite
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=NC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 333 mg
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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